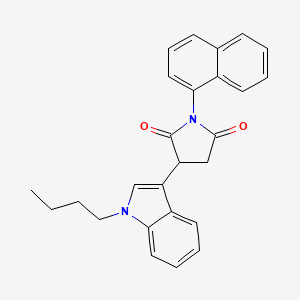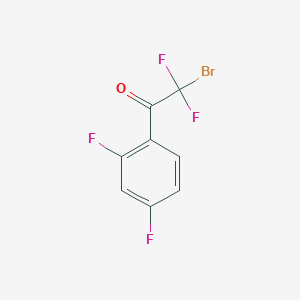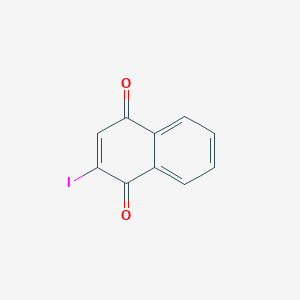
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is a complex organic compound characterized by its unique molecular structure This compound contains a cyclohexyl ring substituted with dimethyl groups, an aminoethyl chain, and a thiosulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 2,4-dimethylcyclohexanone with butylamine to form an intermediate. This intermediate is then reacted with ethylene oxide to introduce the aminoethyl group. Finally, the thiosulfate group is introduced through a reaction with sodium thiosulfate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of strong bases or acids, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl and aminoethyl derivatives.
Aplicaciones Científicas De Investigación
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can interact with thiol groups in proteins, potentially altering their function. The aminoethyl chain may facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate: Similar structure but with a different position of the dimethyl groups.
S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: Contains a methoxyphenyl group instead of a cyclohexyl ring.
S-2-((4-(2,5-Dimethylphenyl)butyl)amino)ethyl thiosulfate: Similar structure with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both aminoethyl and thiosulfate groups
Propiedades
Número CAS |
21209-11-0 |
|---|---|
Fórmula molecular |
C14H29NO3S2 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
4-[(1S)-2,4-dimethylcyclohexyl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C14H29NO3S2/c1-12-6-7-14(13(2)11-12)5-3-4-8-15-9-10-18-20(16,17)19/h12-15H,3-11H2,1-2H3,(H,16,17,19)/t12?,13?,14-/m0/s1 |
Clave InChI |
OMUUGIGUHKEFLG-RUXDESIVSA-N |
SMILES isomérico |
CC1CC[C@@H](C(C1)C)CCCCNCCOS(=O)(=S)O |
SMILES canónico |
CC1CCC(C(C1)C)CCCCNCCOS(=O)(=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

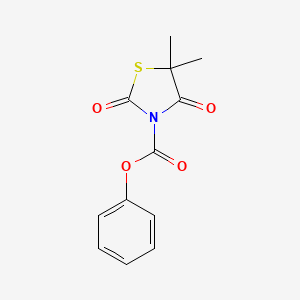

methyl]phosphonate](/img/structure/B14155186.png)
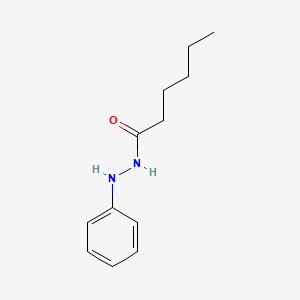
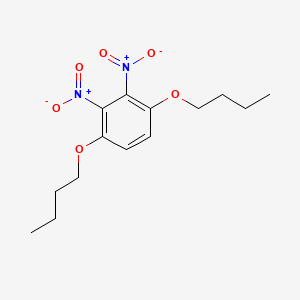
![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)
![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

